1,4-Bis(chloromethyl)benzene

Catalog No.
S1532668
CAS No.
623-25-6
M.F
C8H8Cl2
M. Wt
175.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(chloromethyl)benzene

CAS Number

623-25-6

Product Name

1,4-Bis(chloromethyl)benzene

IUPAC Name

1,4-bis(chloromethyl)benzene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2

InChI Key

ZZHIDJWUJRKHGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)CCl

Synonyms

1,4-bis(chloromethyl)benzene, 1,4-bischloromethylbenzene, 1,4-bischloromethylbenzol

Canonical SMILES

C1=CC(=CC=C1CCl)CCl

Precursor for Poly(p-phenylene vinylene) (PPV)

BCMB is a crucial building block for synthesizing PPV, a type of conductive polymer with interesting optical properties. By reacting BCMB with various precursors, researchers can create PPV derivatives with tailored characteristics for applications in light-emitting diodes (LEDs) and solar cells [].

Synthesis of Crosslinking Agents

The presence of reactive chloromethyl groups makes BCMB valuable for creating crosslinking agents. These agents can be used to link and strengthen polymer chains, leading to the development of new materials with enhanced properties like thermal stability and mechanical strength [].

Functionalization of Materials

BCMB can be used to introduce functional groups onto different materials, modifying their surface properties. This functionalization can be used to improve adhesion, create specific binding sites for other molecules, or tailor the material's electrical conductivity [].

1,4-Bis(chloromethyl)benzene, also known as p-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.06 g/mol. This compound appears as a white to light yellow crystalline solid and is primarily used as an intermediate in organic synthesis. Its structure features a benzene ring with two chloromethyl groups attached at the para positions, which imparts unique chemical properties that facilitate various synthetic applications .

  • Substitution Reactions: The chloromethyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: This compound can be oxidized to produce terephthalic acid or other related compounds.
  • Polymerization Reactions: It can undergo polymerization to form hypercrosslinked polymers, which are useful in various industrial applications .

1,4-Bis(chloromethyl)benzene can be synthesized through several methods:

  • Chloromethylation of p-Xylene: One common approach involves reacting p-xylene with formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. This method allows for high conversion rates and product purity.
  • Chlorination with Chlorine Gas: Another method employs chlorine gas under ultraviolet light or with a radical initiator. This solvent-free process also achieves high purity and conversion rates .

In industrial applications, controlled chlorination of p-xylene is typically used to ensure high yield and purity of the product .

1,4-Bis(chloromethyl)benzene serves multiple purposes in various fields:

  • Intermediate in Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in producing hypercrosslinked polymers and other advanced materials.
  • Chemical Research: It acts as a reagent in studying reaction mechanisms involving chloromethylation processes .

Several compounds share structural similarities with 1,4-bis(chloromethyl)benzene:

Compound NameStructure TypeUnique Features
1,2-Bis(chloromethyl)benzeneOrtho-substitutedDifferent reactivity due to steric hindrance
1,3-Bis(chloromethyl)benzeneMeta-substitutedLess symmetrical than 1,4-bis(chloromethyl)benzene
1-Bromo-4-chloromethylbenzeneHalogenated derivativeContains bromine instead of a second chloromethyl group

Uniqueness

1,4-Bis(chloromethyl)benzene is unique due to its symmetrical structure that allows for predictable reactivity patterns during

Physical Description

Three isomeric compounds. Crystalline solids. (EPA, 1998)

XLogP3

2.7

Boiling Point

462 to 466° F o-Isomer 482 to 491° F m-Isomer 464 to 473° F p-Isomer (decomposes) (EPA, 1998)
250-255 °C

Density

1.393 at 32° F o-Isomer 1.302 at 68° F m-Isomer 1.417 at 32° F p-Isomer (EPA, 1998)
1.202

Melting Point

131° F o-Isomer 93.6° F m-Isomer 212° F p-Isomer (EPA, 1998)
100.0 °C
34-37 °C

UNII

55E5A3M473

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.21%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (13.21%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (96.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

623-25-6
28347-13-9

Wikipedia

1,4-bis(chloromethyl)benzene

General Manufacturing Information

Benzene, 1,4-bis(chloromethyl)-: ACTIVE
Catalyst for crosslinking of phenolic resins

Dates

Last modified: 08-15-2023

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